molecular formula C10H14O2 B2420153 2-Tert-butoxyphenol CAS No. 23010-10-8

2-Tert-butoxyphenol

Cat. No. B2420153
CAS RN: 23010-10-8
M. Wt: 166.22
InChI Key: CEGFADRHLIZQIP-UHFFFAOYSA-N
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Description

2-Tert-butoxyphenol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 2-Tert-butoxyphenol is represented by the InChI code 1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 . It is one of three isomeric tert-butyl phenols .


Physical And Chemical Properties Analysis

2-Tert-butoxyphenol is a pale-yellow to yellow-brown liquid . Its physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Antioxidant Properties

2-Tert-butoxyphenol acts as an antioxidant due to its phenolic structure. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in:

UV Absorber and Stabilizer

Synthetic Chemistry

Biocides and Antimicrobial Agents

Polymerization Catalyst Inhibition

Electrochemistry and Redox Reactions

Safety and Hazards

The safety data sheet for 2-Tert-butoxyphenol indicates that it can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child. It is also toxic to aquatic life and has long-lasting effects .

Future Directions

Further investigation and exploration of 2-Tert-butoxyphenol’s potential in various fields, such as cancer research, would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFADRHLIZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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